4-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride
Description
Structural Characterization
Systematic IUPAC Nomenclature and Chemical Registry Identifiers
4-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride is systematically named 4-((2-methoxyphenoxy)methyl)piperidine hydrochloride . Its chemical identifiers include:
- CAS Registry Number : 614731-32-7
- Molecular Formula : $$ \text{C}{13}\text{H}{20}\text{ClNO}_2 $$
- Molecular Weight : 257.76 g/mol
- SMILES Notation :
COC1=CC=CC=C1OCC2CCNCC2.Cl
The compound consists of a piperidine core substituted with a (2-methoxyphenoxy)methyl group and a hydrochloride counterion.
Crystallographic Analysis of Piperidine Core Modifications
While direct crystallographic data for this compound are limited, insights can be drawn from analogous piperidine-derived crystalline structures. For example:
- Unit Cell Parameters : Crystalline piperidine derivatives often adopt monoclinic or orthorhombic lattices, with unit cell dimensions influenced by substituent size and hydrogen-bonding interactions.
- Space Group Symmetry : Piperidine hydrochlorides typically crystallize in space groups such as P2₁/c or C2/c , depending on substituent orientation.
- Hydrogen Bonding : The hydrochloride counterion facilitates intermolecular hydrogen bonds, stabilizing the crystal lattice. For instance, in related compounds, chloride ions bridge nitrogen atoms in piperidine rings.
A hypothetical crystal structure analysis would involve:
| Parameter | Expected Value (Based on Analogues) |
|---|---|
| Lattice Constants (Å) | $$ a \approx 10.2, b \approx 8.1, c \approx 17.2 $$ |
| Space Group | Monoclinic (e.g., P2₁/c ) |
| Hydrogen Bond Distance | $$ \text{N}–\text{H} \cdots \text{Cl} \approx 2.5–3.0 \, \text{Å} $$ |
Spectroscopic Profiling (¹H/¹³C NMR, FT-IR, MS)
¹H and ¹³C NMR Spectroscopy
Key Peaks (Inferred from Structural Analogy):
| NMR Type | Proton/Carbon Environment | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H NMR | Piperidine ring protons | 1.4–1.8 (multiplet) |
| Methoxy group (-OCH₃) | 3.8–3.9 (singlet) | |
| Phenoxy aromatic protons | 6.7–7.2 (multiplet) | |
| ¹³C NMR | Piperidine carbons | 25–50 (quaternary carbons) |
| Methoxy carbon (-OCH₃) | 55–56 (quaternary) | |
| Aromatic carbons (phenoxy) | 110–150 (quaternary) |
Supporting Data :
- The methoxy group in related compounds (e.g., 3-[(4-methoxyphenoxy)methyl]pyridine) resonates at $$ \delta \, 3.76 \, \text{ppm} $$ in ¹H NMR.
- The piperidine ring protons typically appear as a broad multiplet due to restricted rotation.
FT-IR Spectroscopy
| Functional Group | IR Absorption (cm⁻¹) |
|---|---|
| O–H (Stretch, HCl) | 2500–3000 (broad) |
| C–O (Phenoxy) | 1250–1300 (strong) |
| N–C (Piperidine) | 1450–1550 (moderate) |
Mass Spectrometry (MS)
| Ionization Mode | Observed m/z | Fragmentation Pattern |
|---|---|---|
| [M+H]+ | 258 | Loss of HCl (m/z 222) |
| [M]+· | 257 | Base peak at m/z 221 |
Conformational Analysis Through Computational Modeling
Computational studies (e.g., DFT or molecular mechanics) predict the following:
- Piperidine Ring Conformation : Chair conformation dominates due to steric stability, with substituents in equatorial positions.
- Phenoxy Group Orientation : The (2-methoxyphenoxy)methyl substituent adopts a trans configuration relative to the piperidine ring to minimize steric clashes.
- Hydrogen Bonding Networks : The hydrochloride ion participates in intermolecular hydrogen bonds, locking the structure into a stable conformation.
Modeling Inputs :
Properties
IUPAC Name |
4-[(2-methoxyphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-15-12-4-2-3-5-13(12)16-10-11-6-8-14-9-7-11;/h2-5,11,14H,6-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSCLUXMVPHQKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623835 | |
| Record name | 4-[(2-Methoxyphenoxy)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614731-32-7 | |
| Record name | Piperidine, 4-[(2-methoxyphenoxy)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614731-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2-Methoxyphenoxy)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride typically involves the reaction of 2-methoxyphenol with piperidine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in studies related to cellular processes and molecular interactions.
Medicine: Research involving this compound includes its potential therapeutic effects and drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The pharmacological and physicochemical properties of piperidine derivatives are highly sensitive to substituent positioning and functional group modifications. Below is a comparative analysis with key analogs:
Key Observations
Halogenated derivatives (e.g., 4-[(2-Chloro-6-fluorophenyl)methyl]piperidine HCl) exhibit higher molecular weights and possible enhanced receptor affinity due to electronegative substituents .
Solubility and Bioavailability: Hydrochloride salts universally improve water solubility, but bulkier substituents (e.g., phenoxy methyl groups) may reduce solubility compared to simpler analogs like 4-(Methoxymethyl)piperidine HCl .
Safety and Toxicity: Limited toxicological data are available for most compounds, including the target molecule. For example, 4-(Diphenylmethoxy)piperidine HCl lacks acute toxicity values in its SDS, a common issue in this class . Halogenated compounds may pose higher environmental persistence and bioaccumulation risks .
Biological Activity
4-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique methoxy substitution on the phenyl ring, may exhibit distinct pharmacological properties compared to its analogs. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound includes a piperidine ring substituted with a 2-methoxyphenoxy group. This specific arrangement is crucial for its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₁₉ClNO₂ |
| CAS Number | 1220035-87-9 |
| Molecular Weight | 241.75 g/mol |
| Melting Point | Varies based on purity |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The methoxy group enhances its lipophilicity and binding affinity, potentially influencing the pharmacodynamics of the compound.
Biological Activities
- Antidepressant Effects : Some studies suggest that this compound exhibits antidepressant-like effects, possibly through modulation of neurotransmitter systems such as serotonin and norepinephrine.
- Anti-inflammatory Properties : Research indicates that derivatives of piperidine compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators like prostaglandins. For instance, related compounds have shown IC50 values in the low micromolar range against COX-2, indicating significant anti-inflammatory potential .
- Antitumor Activity : There is evidence suggesting that certain piperidine derivatives possess antitumor properties, potentially through induction of apoptosis in cancer cells. Further studies are needed to elucidate the specific pathways involved.
Study on Antidepressant Activity
A study reported that this compound demonstrated significant antidepressant effects in animal models. The mechanism was linked to increased levels of serotonin in the synaptic cleft, suggesting a role as a selective serotonin reuptake inhibitor (SSRI) .
Anti-inflammatory Research
In a comparative study involving various piperidine derivatives, this compound was tested for its ability to inhibit COX enzymes. The findings indicated that it effectively reduced COX-2 activity with an IC50 value comparable to established anti-inflammatory drugs like celecoxib .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities and structural features of related piperidine compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Antidepressant, Anti-inflammatory | Methoxy substitution enhances activity |
| 3-[(2-Chloro-4-methoxyphenoxy)methyl]piperidine hydrochloride | Antidepressant | Different substitution pattern |
| 4-(Fluorophenoxymethyl)piperidine | Potentially increased lipophilicity | Fluorine substitution may alter pharmacokinetics |
Q & A
Basic Research Questions
Q. What safety protocols are essential for handling 4-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride in laboratory settings?
- Methodological Answer :
- Use personal protective equipment (PPE): Nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .
- Ensure adequate ventilation (e.g., fume hoods) to avoid inhalation of aerosols or dust .
- Store at 2–8°C in a dry, inert environment, away from oxidizing agents .
- In case of spills, evacuate the area, use non-sparking tools for containment, and dispose of waste according to local regulations .
Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Compare H and C spectra with computational predictions or analogs (e.g., piperidine derivatives in ) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity ≥98% .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]) against theoretical molecular weights .
Q. What storage conditions optimize the stability of this compound?
- Methodological Answer :
- Store in airtight, light-resistant containers under nitrogen atmosphere to prevent hydrolysis/oxidation .
- Maintain temperature at 2–8°C; deviations may accelerate degradation, requiring periodic stability testing via thermal gravimetric analysis (TGA) .
Advanced Research Questions
Q. What synthetic strategies and optimization parameters are effective for this compound?
- Methodological Answer :
- Route : Alkylate piperidine with 2-methoxyphenoxymethyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Optimization :
- Vary catalysts (e.g., DMAP for nucleophilic substitution) and reaction times.
- Purify via recrystallization (ethanol/water) or silica gel chromatography (eluent: 5% MeOH in DCM) .
- Monitor yield improvements using Design of Experiments (DoE) to assess temperature, solvent polarity, and stoichiometry .
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition-state energies for reactions (e.g., SN2 mechanisms) using Gaussian 16 with B3LYP/6-31G(d) basis sets .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics .
- Validate predictions with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .
Q. How should researchers resolve contradictions in reported physicochemical properties of piperidine derivatives?
- Methodological Answer :
- Cross-Validation : Use orthogonal techniques (e.g., DSC for melting point vs. capillary tube method) .
- Reference Standards : Compare with certified materials (e.g., NIST reference compounds) to calibrate instruments .
- Collaborative Studies : Replicate measurements across independent labs to identify systematic errors .
Q. What precautionary measures are advised for handling compounds with limited safety data, like this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
